molecular formula C21H15ClN6O B393155 5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone

Cat. No.: B393155
M. Wt: 402.8g/mol
InChI Key: HJEGCNYNLAGMHJ-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines a triazinoindole core with a furan ring and a chlorophenyl group, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

The synthesis of 5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.

Scientific Research Applications

5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several potential scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone include other indole derivatives with similar structural features. These compounds may share some biological activities but differ in their specific properties and applications. Some examples of similar compounds include:

Properties

Molecular Formula

C21H15ClN6O

Molecular Weight

402.8g/mol

IUPAC Name

N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C21H15ClN6O/c1-12-5-4-7-15-18(12)24-20-19(15)26-28-21(25-20)27-23-11-13-9-10-17(29-13)14-6-2-3-8-16(14)22/h2-11H,1H3,(H2,24,25,27,28)/b23-11+

InChI Key

HJEGCNYNLAGMHJ-FOKLQQMPSA-N

SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)C5=CC=CC=C5Cl

Isomeric SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=C(O4)C5=CC=CC=C5Cl

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)C5=CC=CC=C5Cl

Origin of Product

United States

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